2-Chlorobenzo[d]oxazole-6-sulfonamide
Description
Properties
Molecular Formula |
C7H5ClN2O3S |
|---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C7H5ClN2O3S/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,9,11,12) |
InChI Key |
FHLFWFDDDSVGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzoxazolone Precursors
An alternative method involves chlorination of benzoxazolone derivatives using phosphorus oxychloride and chlorine gas or other chlorinating agents (e.g., SO2Cl2, PCl3, SCl2). This method is particularly useful for introducing chlorine atoms at specific positions on the benzoxazole ring.
-
- Benzoxazolone is dissolved in phosphorus oxychloride.
- Chlorination is performed by controlled addition of chlorine gas at low temperatures.
- The chlorinated intermediate is refluxed with a catalyst (e.g., dimethylaniline) to complete the reaction.
- Purification by distillation yields 2,6-dichlorobenzoxazole, which can be further functionalized to introduce the sulfonamide group.
Advantages: High yield (~70%), short synthetic route, and environmentally friendlier than phosgene-based methods.
- Industrial relevance: Suitable for large-scale production due to safety improvements and reduced waste generation.
Smiles Rearrangement and Sulfur-Based Functionalization
Recent research has demonstrated the use of Smiles rearrangement involving benzoxazole-2-thiol derivatives activated with chloroacetyl chloride, followed by nucleophilic substitution with amines to introduce sulfonamide groups.
- Procedure:
- Benzoxazole-2-thiol is activated with chloroacetyl chloride in the presence of a base (e.g., Cs2CO3).
- The activated intermediate undergoes nucleophilic substitution with amines to form sulfonamide derivatives.
- Benefits: Uses non-toxic, inexpensive starting materials and provides good to excellent yields.
- Scope: Applicable to a variety of amines, allowing structural diversity.
Detailed Reaction Conditions and Yields
| Method | Starting Material | Key Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization with chlorosulfonic acid | 2-Aminophenol | Chlorosulfonic acid, ZnBr2 or Pb(OAc)2 | Ethanol, Acetic acid | Reflux | Moderate | Requires careful control to avoid side reactions |
| Chlorination of benzoxazolone | Benzoxazolone | Phosphorus oxychloride, Cl2 gas, dimethylaniline | POCl3 | 0 °C to reflux | ~70 | High yield, suitable for scale-up |
| Smiles rearrangement | Benzoxazole-2-thiol | Chloroacetyl chloride, Cs2CO3, amines | DMF, Toluene | 70–120 °C | Good to excellent | Versatile, uses non-toxic reagents |
Research Findings and Optimization
- The chlorination method using phosphorus oxychloride and chlorine gas has been optimized to minimize hazardous reagents like phosgene, improving safety and environmental impact while maintaining high yield and purity.
- Smiles rearrangement protocols have expanded the scope of benzoxazole sulfonamide synthesis, enabling the introduction of various amine substituents under mild conditions with good selectivity.
- Industrial synthesis benefits from continuous flow reactors to maintain consistent quality and yield, with advanced catalytic systems enhancing reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Cyclization Reactions: The sulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The chlorine atom may also enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Research Findings and Implications
- Sulfonamide Stability : The sulfonamide group in this compound likely improves metabolic stability compared to sulfonyl chloride analogs, making it more viable for drug development .
- Heterocyclic Core Influence : The oxazole ring’s electron deficiency may favor interactions with electron-rich biological targets (e.g., ATP-binding pockets), whereas thiazole derivatives could exhibit distinct binding modes due to sulfur’s polarizability .
- Synthetic Flexibility : Position 6 substituents (e.g., sulfonamide, carbonitrile) allow modular derivatization, as demonstrated in the synthesis of N-substituted sulfonamides via nucleophilic displacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
